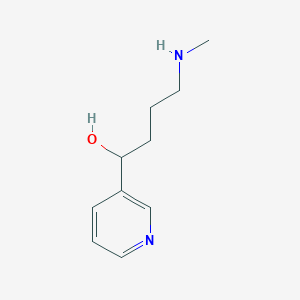

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Description

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is a chiral organic compound featuring a pyridyl group at position 1, a methylamino group at position 4, and a hydroxyl group at position 1 of a butanol backbone. The "rac-" designation indicates a racemic mixture, containing both (R)- and (S)-enantiomers in equal proportions. Structurally, it is closely related to tobacco-specific nitrosamines (TSNAs) such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its precursor 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . However, unlike NNAL and NNK, this compound lacks the nitroso (-NO) functional group, which is critical for the carcinogenic activity of TSNAs . This compound may serve as a metabolite or synthetic intermediate in studies of nitrosamine detoxification pathways or pharmacological analogs.

Properties

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXAKRZPVKQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399005 | |

| Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76030-54-1 | |

| Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Oxo Intermediates

A hypothetical route involves reductive amination of 1-(3-pyridyl)-4-oxo-1-butanol:

Synthesis Steps :

-

Ketone Preparation : Oxidize 1-(3-pyridyl)-1-butanol to 4-oxo derivative using Jones reagent.

-

Methylamine Condensation : React ketone with methylamine in methanol, forming an imine intermediate.

-

Reduction : Reduce imine with NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to yield racemic amine-alcohol.

Optimization Notes :

-

pH Control : Maintain mildly acidic conditions (pH 5–6) during condensation to stabilize the imine.

-

Stereochemical Outcome : Racemization occurs during imine formation, yielding a 1:1 enantiomeric ratio.

Comparative Analysis of Methodologies

Key Observations :

-

Nucleophilic displacement offers better scalability but depends on precursor availability.

-

Reductive amination avoids halogenated reagents but suffers from lower yields due to intermediate instability.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Carcinogenesis Studies

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is extensively studied for its role in tobacco-related carcinogenesis. It serves as a model compound to understand the mechanisms through which tobacco-derived nitrosamines contribute to cancer development, particularly lung cancer.

Key Findings :

- The compound is activated into DNA alkylating species, leading to mutations that can initiate carcinogenesis.

- It has been shown to induce cellular processes that promote tumor growth and progression .

Biomarker for Tobacco Exposure

This compound is being investigated as a potential biomarker for assessing tobacco exposure and its associated health risks. Its presence in biological fluids, such as urine, can indicate the extent of tobacco consumption and exposure to harmful nitrosamines.

Case Study :

A study published in the Journal of Toxicology demonstrated that measuring levels of this compound in urine correlates with the risk of developing tobacco-related diseases, providing a non-invasive method for monitoring exposure levels .

Pharmacological Research

The compound is also explored in pharmacological contexts due to its structural similarity to nicotine. Research focuses on understanding how it interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction and neuropharmacology.

Research Insights :

- Investigations reveal that this compound can modulate nAChR activity, influencing neurotransmitter release and potentially affecting behaviors related to nicotine dependence .

Development of Tobacco Products

In the tobacco industry, this compound is utilized to evaluate health risks associated with new tobacco products. Understanding its chemical behavior helps in assessing the carcinogenic potential of various formulations.

Industry Application :

Regulatory bodies may use data on this compound to inform guidelines on product safety and consumer health protections, ensuring that new products do not pose excessive risks compared to traditional tobacco products .

Summary Table of Applications

| Application Area | Description | Key Studies/Findings |

|---|---|---|

| Carcinogenesis Studies | Investigating mechanisms of DNA damage and mutation induction | Links to lung cancer development |

| Biomarker for Tobacco Exposure | Measurement in urine as an indicator of tobacco use | Correlation with disease risk |

| Pharmacological Research | Interaction with nicotinic receptors influencing addiction | Modulation of neurotransmitter release |

| Development of Tobacco Products | Evaluating health risks associated with new formulations | Regulatory assessments for safety |

Mechanism of Action

The mechanism of action of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol and related compounds are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural and Functional Differences: The absence of the nitrosamino group in this compound distinguishes it from NNAL and NNK, which are potent carcinogens due to their ability to form DNA adducts via α-hydroxylation .

Carcinogenicity: NNK and NNAL are classified as Group 1 human carcinogens, inducing lung and pancreatic tumors in rodents . In contrast, this compound lacks the nitroso group required for metabolic activation to DNA-reactive intermediates, suggesting lower carcinogenic risk .

Metabolic Pathways: NNK is metabolized to NNAL via carbonyl reduction, while NNAL undergoes glucuronidation or forms DNA adducts releasing HPB . This compound may follow similar detoxification pathways (e.g., oxidation or conjugation), but its metabolic fate remains uncharacterized.

Biological Persistence: NNAL exhibits prolonged half-lives (t1/2β ≈ 26–45 days) due to tissue retention, particularly in the lung .

Stereochemical Considerations: Racemic mixtures like this compound may exhibit divergent pharmacokinetics compared to enantiopure analogs. For example, (S)-NNAL is retained longer in tissues than (R)-NNAL , highlighting the importance of stereochemistry in toxicity studies.

Research Implications and Gaps

- Biomarker Potential: While NNAL and HPB serve as biomarkers for NNK exposure , this compound could be explored as a marker for nitrosamine detoxification or synthetic byproduct analysis.

- Therapeutic Analog Development: The structural similarity to NNAL makes this compound a candidate for designing non-carcinogenic analogs targeting nicotine receptors or enzymatic pathways.

Biological Activity

Rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, also known as NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol), is a tobacco-specific nitrosamine recognized for its significant biological activity, particularly in the context of cancer research. This compound is a primary metabolite of nicotine and has been extensively studied due to its carcinogenic properties. This article explores the biological activity of NNAL, including its mechanisms of action, metabolic pathways, and implications for human health.

- Molecular Formula : CHNO

- Molecular Weight : 180.247 g/mol

- CAS Number : 76030-54-1

Mechanisms of Biological Activity

NNAL exhibits various biological activities primarily through its interaction with cellular processes and molecular mechanisms. Key aspects include:

- Carcinogenicity : NNAL is known to induce mutations and promote tumor formation. It acts as a DNA alkylating agent, leading to the formation of DNA adducts that can result in carcinogenesis.

-

Enzyme Interaction : NNAL interacts with several enzymes, including:

- Carbonyl Reductase (CBR) : Catalyzes the reduction of carbonyl compounds, including NNAL itself, influencing its reactivity and biological effects .

- UDP-glucuronosyltransferases (UGTs) : These enzymes are involved in detoxifying NNAL by conjugating it with glucuronic acid, facilitating its excretion .

Biochemical Pathways

NNAL undergoes complex metabolic transformations that influence its biological activity:

| Metabolic Pathway | Enzymes Involved | Products |

|---|---|---|

| Oxidation | CBR1, CBR3 | Reactive metabolites |

| Glucuronidation | UGT2B28, UGT2B4 | NNAL-glucuronide |

Cellular Effects

NNAL's impact on cellular functions includes:

- Cell Signaling : Alters signaling pathways associated with cell proliferation and apoptosis.

- Gene Expression : Modifies the expression of genes involved in cell cycle regulation and stress response.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of NNAL vary significantly with dosage. In animal models, low doses may lead to subtle changes in gene expression, while higher doses result in marked increases in tumor incidence .

Case Studies and Research Findings

Several studies have highlighted the biological implications of NNAL:

- Cancer Research : A study demonstrated that NNAL exposure leads to increased DNA adduct formation in lung tissue, correlating with enhanced tumorigenesis in rodent models .

- Biomarker Development : NNAL has been established as a reliable biomarker for tobacco exposure, aiding in cancer risk assessment among smokers and non-smokers alike .

- Metabolic Studies : Research indicated that variations in metabolic enzyme expression can influence individual susceptibility to NNAL-induced carcinogenesis .

Q & A

Basic: What synthetic methodologies are commonly employed for rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, and what are their typical yields?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. Literature reports indicate yields ranging from ~50% to 54%, with variations depending on reaction conditions and purification methods. For example, Low and Duffield (1985) utilized reductive amination of 4-oxo-1-(3-pyridyl)butanol with methylamine, achieving moderate yields after chromatographic purification . Challenges include controlling stereochemistry and minimizing byproducts like N-alkylated impurities. Key steps involve:

- Amine activation : Use of reducing agents (e.g., NaBH₃CN).

- Purification : Column chromatography or recrystallization to isolate the racemic mixture.

Advanced: How can computational reaction path search methods enhance the optimization of this compound’s synthesis?

Answer:

State-of-the-art computational approaches, such as quantum chemical calculations and reaction path algorithms, can identify energy barriers and intermediates in the reaction mechanism. The ICReDD framework ( ) combines these methods with experimental feedback loops to narrow optimal conditions (e.g., solvent, temperature, catalyst). For this compound, this approach could:

- Predict regioselectivity in pyridyl group functionalization.

- Screen chiral catalysts to reduce racemization.

- Validate findings through kinetic isotope effect (KIE) studies or DFT-based transition-state modeling .

Basic: What analytical techniques are critical for assessing the stereochemical purity of this compound?

Answer:

Chiral separation and quantification require:

- HPLC with chiral columns : highlights methods using β-cyclodextrin-based columns for resolving enantiomers of structurally similar pyridyl alcohols. Mobile phases often include hexane/isopropanol mixtures with 0.1% trifluoroacetic acid.

- Polarimetry : Measures optical rotation to confirm racemic vs. enantiopure forms.

- NMR spectroscopy : Diastereomeric derivatization (e.g., using Mosher’s acid) aids in distinguishing enantiomers .

Advanced: How can factorial design address contradictions in kinetic data during reaction optimization?

Answer:

Factorial design ( ) systematically isolates variables (e.g., temperature, catalyst loading, solvent polarity) to resolve conflicting kinetic results. For example:

- Two-level factorial experiments : Identify interactions between variables affecting yield or enantioselectivity.

- Response Surface Methodology (RSM) : Models nonlinear relationships to pinpoint optimal conditions.

This approach reduces trial-and-error inefficiencies and clarifies whether observed contradictions arise from competing reaction pathways or measurement artifacts .

Basic: What are the primary challenges in achieving high enantiomeric purity during synthesis?

Answer:

Key challenges include:

- Racemization : Basic conditions or prolonged reaction times can epimerize chiral centers. Mitigation involves low-temperature reactions and acid-labile protecting groups.

- Catalyst selectivity : Heterogeneous catalysts (e.g., Pd/C) may lack stereochemical control, necessitating chiral auxiliaries or enzymes.

- Purification limitations : Standard chromatography struggles with closely eluting enantiomers, requiring specialized chiral stationary phases .

Advanced: How do membrane separation technologies improve scalability in downstream processing?

Answer:

Membrane technologies () enable enantiomer separation via chiral-selective polymeric membranes. Advantages include:

- Continuous processing : Reduces batch-to-batch variability.

- Sustainability : Lower solvent consumption compared to traditional chromatography.

Recent studies with pyridine derivatives demonstrate >90% enantiomeric excess (ee) using β-cyclodextrin-functionalized membranes, though optimization for this compound requires tailored pore size and surface chemistry .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

Stability is influenced by:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Moisture : Lyophilization or desiccant-added containers prevent hydrolysis of the secondary amine.

- Temperature : -20°C storage minimizes thermal degradation, as evidenced by similar pyridyl alcohols in .

Advanced: Can machine learning models predict novel derivatives with enhanced bioactivity?

Answer:

Yes. QSAR (Quantitative Structure-Activity Relationship) models trained on analogs (e.g., ’s pyrazole carboxylates) can predict modifications to the pyridyl or methylamino groups. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.